Sodium 2-amino-4-hydroxy-4-methylpentanoate, also known as sodium 4-hydroxyleucine, is a sodium salt derivative of 4-hydroxyleucine. It is characterized by the presence of an amino group and a hydroxyl group on its carbon chain, specifically at the 2 and 4 positions, respectively. The compound has a molecular formula of C₆H₁₃N₁O₃Na and a molecular weight of approximately 169.16 g/mol. This compound is soluble in water and is often utilized in pharmaceutical applications due to its biological activity .
These reactions highlight the compound's versatility in organic synthesis and its potential application in drug development .
Sodium 2-amino-4-hydroxy-4-methylpentanoate exhibits notable biological activities, primarily due to its structural similarity to leucine, an essential amino acid. Research indicates that it may play a role in:
Sodium 2-amino-4-hydroxy-4-methylpentanoate can be synthesized through several methods:
These methods allow for the production of high-purity sodium 2-amino-4-hydroxy-4-methylpentanoate suitable for research and pharmaceutical applications .
The applications of sodium 2-amino-4-hydroxy-4-methylpentanoate are diverse:
Sodium 2-amino-4-hydroxy-4-methylpentanoate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
L-Leucine | Essential amino acid without hydroxyl group | Fundamental role in protein synthesis |
L-Hydroxyproline | Contains a hydroxyl group but differs structurally | Primarily involved in collagen stability |
Sodium 2-amino-3-hydroxybutanoate | Similar amino acid structure | May have different metabolic roles |
L-Valine | Another branched-chain amino acid | Essential for muscle metabolism |
Sodium 2-amino-4-hydroxy-4-methylpentanoate's unique feature is the combination of both an amino and a hydroxyl group at specific positions, which enhances its biological activity compared to similar compounds .